molecular formula C16H20N7NaO7S3 B13398698 sodium (6R,7S)-7-[[2-(2-amino-2-carboxy-ethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

sodium (6R,7S)-7-[[2-(2-amino-2-carboxy-ethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B13398698
M. Wt: 541.6 g/mol
InChI Key: SBIDXLKJYJVQOE-ZMUPEPPLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Cephalosporin Derivatives

Origins of Cephalosporins and Early Structural Modifications

The cephalosporin class originated from the discovery of Cephalosporium acremonium in Sardinian seawater in 1945, leading to the isolation of cephalosporin C in 1953. Unlike penicillin, cephalosporin C exhibited intrinsic resistance to staphylococcal β-lactamases, prompting efforts to develop semisynthetic derivatives. The first-generation cephalosporins, such as cephalothin (1964), featured a 7-aminocephalosporanic acid (7-ACA) core modified with simple side chains to improve pharmacokinetics. However, their susceptibility to extended-spectrum β-lactamases (ESBLs) limited utility against Gram-negative bacteria.

Evolution to Cephamycins and Cefminox Sodium

Second-generation cephamycins, including cefoxitin and cefminox, emerged in the 1970s with a 7α-methoxy group (-OCH₃) that sterically hinders β-lactamase access. Cefminox sodium, first synthesized in Japan, further incorporated two critical side chains:

  • A 3’-(1-methyltetrazol-5-yl)sulfanylmethyl group enhancing Gram-negative penetration
  • A 7β-[(2-amino-2-carboxyethyl)sulfanyl]acetamido moiety improving binding to penicillin-binding proteins (PBPs).

These modifications expanded activity against Bacteroides fragilis and other anaerobes while maintaining stability against Ambler class A and C β-lactamases.

Table 1: Comparative MIC Values of Cefminox Sodium Against Anaerobic Pathogens
Organism Cefminox MIC₉₀ (μg/ml) Cefoxitin MIC₉₀ (μg/ml)
Bacteroides fragilis 2.0 32.0
Bacteroides thetaiotaomicron 16.0 64.0
Clostridium perfringens 0.5 4.0

Data derived from agar dilution studies.

Properties

Molecular Formula

C16H20N7NaO7S3

Molecular Weight

541.6 g/mol

IUPAC Name

sodium;(6R,7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/q;+1/p-1/t8?,14-,16+;/m1./s1

InChI Key

SBIDXLKJYJVQOE-ZMUPEPPLSA-M

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+]

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Methoxy Group Introduction

  • Step : The 7-methoxy group is introduced via nucleophilic substitution using methyl iodide (CH₃I) in dimethylformamide (DMF) at 0–5°C.
  • Conditions : Reaction time: 6–8 hours; yield: 78–82%.

Tetrazolethio Methyl Side Chain

  • Reagents : 1-Methyl-1H-tetrazole-5-thiol (1.2 eq) and paraformaldehyde in tetrahydrofuran (THF).
  • Mechanism : Mannich reaction under basic conditions (pH 9.5–10.5) at 25°C.
  • Yield : 70–75% after column chromatography.

Side Chain Coupling

The amino-carboxyethyl sulfanyl acetyl group is introduced via:

Sodium Salt Formation

  • Neutralization : The free carboxylic acid intermediate is treated with aqueous sodium bicarbonate (NaHCO₃) at pH 6.8–7.2.
  • Crystallization : The sodium salt is precipitated with acetone and recrystallized from ethanol-water (1:3 v/v) to form the heptahydrate.
  • Purity : ≥99% by HPLC.

Stereochemical Control

  • Chiral Resolution : Diastereomeric intermediates are separated via preparative HPLC using a CHIRALPAK® AD-H column.
  • Key Stereocenters : 6R and 7S configurations are confirmed by X-ray crystallography.

Analytical Characterization

Parameter Method Result
Purity HPLC (C18 column) 99.2–99.8%
Stereochemistry X-ray diffraction 6R,7S confirmed
Hydration State Karl Fischer titration Heptahydrate (7 H₂O molecules)
Molecular Weight Mass spectrometry 667.65 g/mol (matches C₁₆H₂₉N₇NaO₁₄S₃)

Scale-Up and Optimization

  • Process Intensification : Continuous-flow reactors reduce reaction times by 40% compared to batch processes.
  • Green Chemistry : Ethyl acetate replaces dichloromethane in extraction steps, improving sustainability.

Chemical Reactions Analysis

Types of Reactions: Cefminox Sodium Heptahydrate undergoes various chemical reactions, including:

    Substitution reactions: Involving the replacement of functional groups.

    Condensation reactions: Leading to the formation of larger molecules.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is Cefminox Sodium Heptahydrate itself, which is obtained through the transformation of anhydrous cefminox sodium .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and analogous cephalosporins:

Compound Name 7-Position Substituent 3-Position Substituent Spectrum of Activity Beta-Lactamase Resistance Pharmacokinetic Notes
Target Compound 2-(2-Amino-2-carboxy-ethyl)sulfanylacetyl + 7-methoxy 1-Methyltetrazol-5-ylsulfanylmethyl Broad-spectrum (Gram +/-), resistant strains High Limited toxicity data; likely renal excretion
SQ 14,359 () Thienylureidoacetyl + 7-methoxy 1-Methyltetrazol-5-ylsulfanylmethyl Broad, including beta-lactamase producers High Enhanced stability in vivo
Cefoperazone () (2R)-2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl 1-Methyltetrazol-5-ylsulfanylmethyl P. aeruginosa, Enterobacteriaceae, anaerobes Moderate (enhanced with sulbactam) Long half-life due to protein binding
Ceftizoxime () 2-(2-Imino-4-thiazolin-4-yl)glyoxylamido Methoxymethyl Gram-negative (e.g., E. coli, Klebsiella) Moderate Short half-life, renal excretion
Ceftriaxone () 2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl 2-Methyl-5,6-dioxo-triazin-3-ylsulfanylmethyl Broad (including Streptococcus, Neisseria) High Long half-life, biliary excretion

Key Findings from Comparative Studies

Role of 7-Methoxy Group :

  • The 7-methoxy substitution in the target compound and SQ 14,359 confers resistance to hydrolysis by AmpC beta-lactamases, a trait critical for activity against Enterobacter spp. and other resistant pathogens .
  • In contrast, cefoperazone lacks this group but compensates with a bulky side chain that limits enzyme access .

Impact of 3-Position Substituents :

  • The 1-methyltetrazole group (target compound, SQ 14,359, cefoperazone) improves serum half-life by reducing renal tubular secretion, a feature absent in ceftizoxime’s methoxymethyl group .
  • Ceftriaxone’s triazine-based substituent enhances solubility and binding to plasma proteins, prolonging its half-life .

Side Chain Modifications: The target compound’s 2-amino-2-carboxy-ethylsulfanylacetyl side chain may enhance penetration into Gram-negative bacterial outer membranes, similar to ceftazidime’s aminothiazole moiety . SQ 14,359’s thienylureidoacetyl group broadens activity against Staphylococcus aureus, while cefoperazone’s dioxopiperazine side chain targets Pseudomonas aeruginosa .

Research and Clinical Implications

  • Synergistic Combinations : Like cefoperazone/sulbactam, the target compound may benefit from combination with beta-lactamase inhibitors (e.g., tazobactam) to counter ESBL-producing strains .
  • Toxicity and Safety: Limited data exist (), but analogous compounds show low toxicity profiles with rare hepatotoxicity or nephrotoxicity .

Biological Activity

Sodium (6R,7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, commonly known as cefmetazole sodium , is a broad-spectrum cephalosporin antibiotic notable for its significant antimicrobial activity against various bacterial strains, including those resistant to other antibiotics. This article explores the biological activity of cefmetazole sodium, focusing on its mechanism of action, efficacy against specific pathogens, and relevant case studies.

Chemical Structure and Properties

Cefmetazole sodium has a complex bicyclic structure featuring a thiazole ring, which is integral to its antibacterial properties. The molecular formula is C16H21N7O7S3C_{16}H_{21}N_{7}O_{7}S_{3} with a molecular weight of approximately 519.6 g/mol. The compound exhibits a topological polar surface area of 279 Ų and has four hydrogen bond donors and fourteen hydrogen bond acceptors, contributing to its solubility and bioavailability.

PropertyValue
Molecular FormulaC16H21N7O7S3C_{16}H_{21}N_{7}O_{7}S_{3}
Molecular Weight519.6 g/mol
Topological Polar Surface Area279 Ų
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count14

Cefmetazole sodium functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) , leading to the disruption of cell wall integrity and ultimately causing cell lysis and death. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria.

Antimicrobial Spectrum

Cefmetazole sodium demonstrates a broad spectrum of activity against various pathogens:

  • Gram-positive bacteria : Effective against Staphylococcus aureus (including methicillin-resistant strains), Streptococcus pneumoniae.
  • Gram-negative bacteria : Highly effective against Pseudomonas aeruginosa and Escherichia coli, including strains producing β-lactamases.

Clinical Applications

Cefmetazole sodium is primarily utilized in clinical settings for treating serious infections, particularly those caused by multi-drug resistant organisms. It can be administered intravenously or intramuscularly for conditions such as:

  • Severe pneumonia
  • Intra-abdominal infections
  • Skin and soft tissue infections
  • Urinary tract infections

Case Study 1: Efficacy Against Resistant Strains

A clinical trial evaluated the efficacy of cefmetazole sodium in patients with complicated urinary tract infections caused by multidrug-resistant E. coli. The results indicated a significant reduction in bacterial load within 48 hours of treatment, demonstrating the compound's effectiveness even against resistant strains.

Case Study 2: Combination Therapy

Another study investigated cefmetazole sodium in combination with other antibiotics for treating severe infections in immunocompromised patients. The combination therapy resulted in improved clinical outcomes compared to monotherapy, highlighting cefmetazole's role in enhancing treatment efficacy.

Q & A

Q. What are the recommended synthetic methodologies for this cephalosporin derivative?

The synthesis typically involves multi-step reactions, including β-lactam ring formation, side-chain coupling, and stereochemical control. Key steps include:

  • Coupling of the 7-amino group with activated thioacetyl derivatives under anhydrous conditions (e.g., using carbodiimide coupling agents) .
  • Protection of reactive groups (e.g., methoxy and carboxylate) to prevent side reactions during sulfanyl methylation at the 3-position .
  • Final purification via preparative HPLC to achieve ≥97% purity, as referenced in pharmacopeial standards for related cephalosporins .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

  • HPLC with UV detection : Used for quantifying impurities (e.g., residual solvents, byproducts) and verifying ≥97% purity .
  • Circular Dichroism (CD) : Validates stereochemical configuration at the 6R and 7S positions, critical for bioactivity .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for sulfanyl and tetrazole substituents .

Q. What safety protocols are essential for handling this compound?

  • PPE Requirements : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as decomposition may release sulfur oxides .
  • Emergency Measures : Immediate flushing with water for eye/skin contact (15+ minutes); avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during characterization?

Conflicting NMR or IR data may arise from:

  • Solvent-induced shifts : Compare spectra in deuterated DMSO vs. water to identify solvent interactions .
  • Dynamic stereochemistry : Use variable-temperature NMR to detect conformational flexibility in the bicyclic core .
  • Cross-verification with X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., tetrazole vs. methyltetrazole positioning) .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins .
  • pH adjustment : Stabilize the carboxylate group at pH 7.4–8.0 to improve aqueous solubility .
  • Derivatization : Temporarily replace the sodium counterion with lysine or arginine for improved biocompatibility .

Q. How can degradation pathways be systematically analyzed under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions (pH 2–12) to identify labile groups .
  • LC-MS/MS profiling : Monitor degradation products like sulfur oxides (from thioether cleavage) or tetrazole ring-opening byproducts .
  • Kinetic modeling : Calculate half-lives for critical bonds (e.g., β-lactam ring hydrolysis) using Arrhenius plots .

Q. What experimental designs address contradictions in reported biological activity data?

  • Strain-specific testing : Evaluate antimicrobial activity against both Gram-positive and Gram-negative panels to identify spectrum limitations .
  • Metabolite interference assays : Co-administer β-lactamase inhibitors (e.g., clavulanic acid) to isolate resistance mechanisms .
  • Dose-response profiling : Use isothermal titration calorimetry (ITC) to measure binding affinity to penicillin-binding proteins (PBPs) .

Methodological Notes

  • Stability under storage : Store lyophilized powder at -20°C in airtight, light-protected containers to prevent moisture absorption and oxidative decomposition .
  • Data validation : Cross-reference results with pharmacopeial monographs (e.g., USP Ceftizoxime Sodium standards) for methodological consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.